molecular formula C6H10N4O4 B14476239 N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide CAS No. 65533-70-2

N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide

Cat. No.: B14476239
CAS No.: 65533-70-2
M. Wt: 202.17 g/mol
InChI Key: KZXFQJGBNNGUFJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide is a chemical compound with a unique structure that includes a nitroso group, a hydroxyethyl group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide typically involves the reaction of ethanolamine with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted imidazolidine compounds .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Properties

CAS No.

65533-70-2

Molecular Formula

C6H10N4O4

Molecular Weight

202.17 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-nitroso-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C6H10N4O4/c11-4-1-7-5(12)9-2-3-10(8-14)6(9)13/h11H,1-4H2,(H,7,12)

InChI Key

KZXFQJGBNNGUFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C(=O)NCCO)N=O

Origin of Product

United States

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